molecular formula C12H12O5 B1596243 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 87961-41-9

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Cat. No.: B1596243
CAS No.: 87961-41-9
M. Wt: 236.22 g/mol
InChI Key: IFIGQTZWMXLWRC-UHFFFAOYSA-N
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Description

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to modulate the activity of antioxidant enzymes, thereby influencing the cellular redox state . Additionally, it interacts with proteins involved in signal transduction pathways, affecting their phosphorylation status and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitophagy pathway, which is crucial for maintaining mitochondrial health and function . It also impacts gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), resulting in the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and stress responses . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and health . This localization is essential for the compound’s role in modulating cellular metabolism and stress responses .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIGQTZWMXLWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343600
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87961-41-9
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.